![molecular formula C24H32OSi B14181183 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- CAS No. 873430-23-0](/img/structure/B14181183.png)
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, and a silyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- typically involves multiple steps. One common approach is the silylation of a cyclohexenol derivative. The reaction conditions often require the use of a silylating agent such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexanol derivative.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- involves its interaction with various molecular targets. The silyl ether group can protect hydroxyl functionalities during synthetic transformations, allowing for selective reactions at other sites. The compound’s reactivity is influenced by the electronic effects of the silyl group and the steric hindrance provided by the tert-butyl and diphenyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexen-1-ol, 3-methyl-: Similar structure but lacks the silyl ether group.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Contains an isopropyl group instead of the silyl ether.
3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another derivative with different substituents on the cyclohexene ring.
Uniqueness
The presence of the silyl ether group in 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- makes it unique compared to other cyclohexenol derivatives. This group provides additional stability and reactivity, making it valuable in synthetic chemistry for protecting hydroxyl groups and facilitating selective reactions.
Eigenschaften
CAS-Nummer |
873430-23-0 |
|---|---|
Molekularformel |
C24H32OSi |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
3-[[tert-butyl(diphenyl)silyl]methyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C24H32OSi/c1-19-15-16-21(25)17-20(19)18-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,21,25H,15-18H2,1-4H3 |
InChI-Schlüssel |
PWRBHPQDCOTCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(CC1)O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


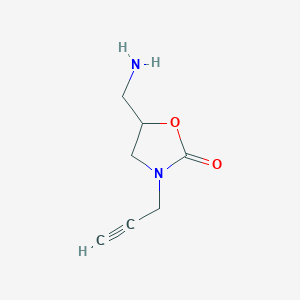
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
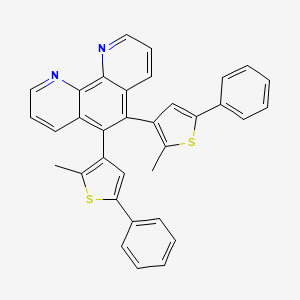

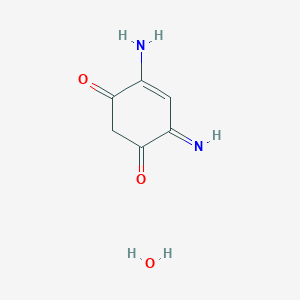
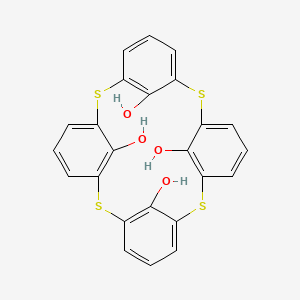

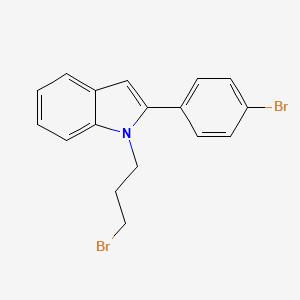
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)



